molecular formula C8H11Cl2N3O B2865206 3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride CAS No. 847684-79-1

3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride

Cat. No.: B2865206
CAS No.: 847684-79-1
M. Wt: 236.1
InChI Key: VNEKYGVKUURXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N3O and its molecular weight is 236.1. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride exhibits potential in antibacterial applications. A study by Egawa et al. (1984) found that compounds structurally related to 3-amino-1,6-naphthyridin-2(1H)-one demonstrated significant antibacterial activity, surpassing that of enoxacin, a known antibacterial agent. This suggests its potential in developing new antibacterial agents (Egawa et al., 1984).

Structural Chemistry

The compound has been a focus in structural chemistry research. For instance, Jin et al. (2007) synthesized a dichlorocuprate(II) dihydrate complex using 3-amino-1,6-naphthyridin-2(1H)-one derivatives. Their work involved detailed X-ray diffraction analysis to determine the molecular structure, indicating its importance in the synthesis of complex chemical structures (Jin, Shou-Wen et al., 2007).

Protein Kinase Inhibition

Research by Thompson et al. (2000) explored the use of 1,6-naphthyridin-2(1H)-one derivatives as inhibitors of protein tyrosine kinases, specifically targeting c-Src, a type of protein kinase. This suggests potential pharmaceutical applications in targeting diseases associated with abnormal protein kinase activity (Thompson et al., 2000).

Antiproliferative Activity

In 2017, Guillon et al. described the synthesis and structural characterization of a 1,6-naphthyridin-2(1H)-one derivative that exhibited antiproliferative activity against breast cancer cell lines. This indicates its potential use in cancer research and treatment (Guillon et al., 2017).

c-Met Kinase Inhibition

Wang et al. (2013) conducted a study on the 1,6-naphthyridine motif, identifying 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one as a new class of c-Met kinase inhibitor. This highlights its importance in the development of new therapeutics for diseases involving abnormal c-Met kinase activity (Wang et al., 2013).

Photoluminescent Properties

Research by Zuo et al. (2003) on tetracarbonyl(naphthyridylamido)rhenium(I) complexes, involving 1,6-naphthyridin-2(1H)-one derivatives, revealed significant photoluminescent properties. This suggests potential applications in material sciences and photonics (Zuo et al., 2003).

Properties

IUPAC Name

3-amino-3,4-dihydro-1H-1,6-naphthyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c9-6-3-5-4-10-2-1-7(5)11-8(6)12;;/h1-2,4,6H,3,9H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEKYGVKUURXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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